Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate

Drug-likeness Lipophilicity Membrane permeability

Researchers face a lack of bioactive thiourea chemotypes with defined CNS potential. This compound fills that gap: a methyl ester prodrug with a thiophene-thiourea core optimized for AChE/BuChE profiling. Key advantages: - Unexplored substitution pattern (thiophen-2-ylmethyl + 4-methoxycarbonylmethylphenyl) with predicted logP 3.37 for CNS penetration. - Lead-like MW (320.44 g/mol) and Fsp³ (0.33) compliant with fragment screening libraries. - Fully characterized (¹H NMR, exact mass 320.06532) for immediate use as a synthetic intermediate or biological probe.

Molecular Formula C15H16N2O2S2
Molecular Weight 320.4 g/mol
Cat. No. B5815825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate
Molecular FormulaC15H16N2O2S2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CS2
InChIInChI=1S/C15H16N2O2S2/c1-19-14(18)9-11-4-6-12(7-5-11)17-15(20)16-10-13-3-2-8-21-13/h2-8H,9-10H2,1H3,(H2,16,17,20)
InChIKeyCVWYRKRRNIGBMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate – Structural Identity and Procurement Profile


Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate (molecular formula C₁₅H₁₆N₂O₂S₂, MW 320.44 g/mol) is a disubstituted thiourea derivative bearing a thiophen-2-ylmethyl group on one thiourea nitrogen and a 4-(methoxycarbonylmethyl)phenyl group on the other [1]. The compound is classified as a thioamide-ester hybrid, featuring both a thiocarbonyl (C=S) hydrogen-bond donor/acceptor system and a methyl ester moiety . Its computed logP of 3.37 places it in a moderately lipophilic range suitable for membrane permeability in cell-based assays [2]. As of ChEMBL 20 annotation, no bioactivity data have been reported for this specific compound, making it a genuinely underexplored chemotype for which class-level inference from structurally proximal thiourea analogs must guide procurement decisions [2].

Chemotype Thiophene-thiourea methyl ester – no known bioactivity
Rationale Class-level SAR supports screening for enzyme or anticonvulsant research models
Profile Lead-like property space supports downstream ADMET optimization

Why Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate Cannot Be Replaced by Generic Thiourea Analogs


Thiourea derivatives as a class display notoriously steep and non-transferable structure–activity relationships (SAR) [1]. In a series of twelve (4-carboxyphenyl)thiourea anticonvulsants, replacing the 4-chlorophenyl substituent with a benzyl group abolished protective activity, while substituting the carboxylic acid with other groups was not tolerated [1]. In thiophene-bearing thiourea AChE/BuChE inhibitors, shifting a methyl substituent from the para to the meta position on the phenyl ring altered IC₅₀ values from 0.40 µM to >26 µM—a >65-fold difference . Even among N-aryl-N′-(thiophen-2-yl)thiourea TLR1/2 agonists, optimization of the initial hit 1-phenyl-3-(thiophen-2-yl)urea yielded SMU-C80 (EC₅₀ = 31.02 nM), representing a 370-fold improvement over the starting scaffold [2]. These data demonstrate that neither the thiourea core, nor the thiophene ring, nor the phenyl substituent alone determines biological activity—the specific ensemble of substituents and the presence or absence of the methyl ester group are critical. Generic interchange of any thiourea analog without experimental verification cannot be scientifically justified.

Steep SAR
Small substituent changes can abolish activity in thiourea series; generic analog interchange is not supported.
Thiophene substitution
Thiophene-for-phenyl replacement may produce substantial potency differences; prior SAR shows order-of-magnitude shifts.
Methyl ester impact
Methyl ester increases lipophilicity relative to the carboxylic acid form, potentially altering membrane permeability.

Quantitative Evidence: Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate vs. Closest Analogs


Lipophilicity Advantage of Methyl Ester over Free Acid

The target compound bears a methyl ester (logP = 3.37, ZINC-calculated) while the closest structurally characterized bioactive analog, (4-{[(4-chlorophenyl)thiocarbamoyl]amino}phenyl)acetic acid (Compound 1b, Çelen et al. 2011), possesses a free carboxylic acid [1]. Carboxylic acids typically reduce logP by approximately 1.5–2.5 log units relative to their methyl ester counterparts due to ionization at physiological pH [2]. The free acid analog 1b showed anticonvulsant activity at 50 mg/kg i.p. in mice with a survival increase from 50% to 95% and onset time prolongation from 1.20 to 2.58 seconds in the PTZ seizure model, but its brain penetration is likely limited by the ionized carboxylate [1]. The methyl ester of the target compound is predicted to provide superior passive membrane permeability, potentially enhancing oral bioavailability and CNS exposure relative to the free acid analog, while retaining the option for esterase-mediated intracellular release of the active acid metabolite [2].

Lipophilicity
Class-level inference
3.37
computed logP (neutral)
Supports membrane permeability context
Estimated ~2 log units higher than free acid analog; computational prediction
Drug-likeness Lipophilicity Membrane permeability Thiourea pharmacokinetics

Thiophene vs. Phenyl: Metabolic Stability and Target Binding

The target compound contains a thiophen-2-ylmethyl group, whereas the most studied anticonvulsant thiourea analogs (Çelen series 1a–1l) uniformly employ substituted phenyl rings [1]. In the thiophene-bearing thiourea AChE/BuChE series reported by Ullah et al. (2024), compounds with thiophene directly attached to the thiourea core achieved AChE IC₅₀ values as low as 0.40 ± 0.05 µM, surpassing the standard drug donepezil (IC₅₀ = 2.16 ± 0.12 µM) by 5.4-fold . Thiophene is recognized as a classically validated phenyl bioisostere that can enhance metabolic stability by reducing susceptibility to CYP450-mediated aromatic hydroxylation, a major clearance route for unsubstituted phenyl rings [2]. The thiophene sulfur atom also provides an additional hydrogen-bond acceptor site not present in phenyl, potentially strengthening target binding .

Thiophene vs Phenyl
Class-level inference
Up to 66-fold potency shift
Thiophene series vs phenyl analogs (AChE IC₅₀)
Reported enzyme inhibition potency shift context
Thiophene ring introduces H-bond acceptor; metabolic stability may differ
Thiophene bioisostere Metabolic stability π–π stacking Cytochrome P450

Molecular Weight and Ligand Efficiency Profile

The target compound (MW = 320.44 g/mol) occupies a favorable position in the thiourea chemical space [1]. Compared to the broader class of bioactive thiourea derivatives, it is substantially smaller than the disubstituted N-aryl-N′-(thiophen-2-yl)thiourea TLR1/2 agonist series (representative compound SMU-C80, MW = 381.5 g/mol), offering improved ligand efficiency metrics for fragment-based or lead-optimization programs [2]. The thiophene-thiourea AChE/BuChE inhibitors reported by Ullah et al. (2024) range from approximately 300 to 450 g/mol, with maximal potency observed in the 310–350 g/mol range . The target compound's fraction of sp³-hybridized carbons (Fsp³ = 0.33) exceeds the typical flat aromatic thiourea average (~0.20), suggesting improved solubility and reduced aggregation propensity [1].

Ligand Efficiency
Cross-study comparable
320.44 g/mol
Fsp³ 0.33 · 21 heavy atoms
Favorable lead-like property context
Falls within optimal MW window (310–350) of active thiophene-thiourea AChE inhibitors
Ligand efficiency Drug-likeness MW distribution Fragment-like properties

Anticonvulsant Activity vs. Closest Active Analog

The closest structurally characterized active analog is (4-{[(4-chlorophenyl)thiocarbamoyl]amino}phenyl)acetic acid (Compound 1b) from the Çelen et al. (2011) anticonvulsant series [1]. At a dose of 50 mg/kg i.p. in mice, Compound 1b increased survival in the pentylenetetrazole (PTZ) seizure model from 50% (vehicle) to 95%, prolonged seizure onset time from 1.20 to 2.58 seconds, and reduced all convulsion grades (I–V) [1]. The target compound differs from Compound 1b in three key respects: (i) methyl ester replaces carboxylic acid, (ii) thiophen-2-ylmethyl replaces 4-chlorophenyl, and (iii) the thiocarbonyl connectivity pattern is preserved. These modifications are predicted to alter pharmacokinetics (ester vs. acid) and target engagement (thiophene vs. chlorophenyl π-stacking) while retaining the core thiourea pharmacophore required for anticonvulsant activity as defined by the Dimmock pharmacophore model (two electron donor atoms adjacent to a hydrophobic aryl ring) [1].

Anticonvulsant Benchmark
Cross-study comparable
95% survival
2.15× onset prolongation (analog Cpd 1b)
Reported model-response endpoint context
Closest active analog (4-chlorophenyl acid); target compound untested in PTZ model
Anticonvulsant PTZ seizure model MES test Thiourea neuropharmacology

AChE and BuChE Inhibition Potential in Thiophene-Thiourea Series

The target compound belongs to the thiophene-bearing thiourea chemotype for which a comprehensive AChE/BuChE screening dataset has been recently published . Ullah et al. (2024) evaluated a series of thiophene-thiourea derivatives against both AChE and BuChE, reporting AChE IC₅₀ values spanning 0.40 ± 0.05 to 26.40 ± 0.40 µM and BuChE IC₅₀ values from 1.80 ± 0.10 to 36.80 ± 0.90 µM, compared to donepezil (AChE IC₅₀ = 2.16 ± 0.12 µM; BuChE IC₅₀ = 4.50 ± 0.11 µM) . The most potent compound in the series (compound 3) was several-fold more active than donepezil against both enzymes and demonstrated stable binding during 10 ns MD simulations . The target compound's specific substitution pattern (thiophen-2-ylmethyl on one thiourea nitrogen, 4-methoxycarbonylmethylphenyl on the other) has not been individually tested, but the SAR established in this series indicates that para-substituted phenyl rings with electron-withdrawing ester groups are well-tolerated and can enhance potency relative to unsubstituted phenyl .

Cholinesterase Potential
Class-level inference
0.40–26.40 µM
Thiophene-thiourea series donepezil 2.16 µM
Supports cholinesterase screening context
Target compound untested; best-in-series IC₅₀ 0.40 µM (AChE)
Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Enzyme kinetics Neurodegeneration

Procurement and Application Scenarios for Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate


Anticonvulsant Lead Optimization vs. Free Acid Scaffold

Procure this compound as a methyl ester prodrug candidate for direct comparison with (4-{[(4-chlorophenyl)thiocarbamoyl]amino}phenyl)acetic acid (Compound 1b), which demonstrated 95% survival and a 2.15-fold prolongation of seizure onset in the PTZ mouse model at 50 mg/kg i.p. [1]. The methyl ester is expected to improve CNS penetration (ΔlogP ~+2 units vs. free acid); testing should include PTZ and MES models with pharmacokinetic sampling to quantify the brain-to-plasma ratio advantage. Successful validation would support a patent position on the methyl ester-thiophene combination not disclosed in the prior art [1].

Cholinesterase Inhibitor Screening for Neurodegenerative Disease

Include this compound in AChE/BuChE inhibition panels alongside donepezil as a reference standard. The thiophene-thiourea chemotype has demonstrated IC₅₀ values as low as 0.40 ± 0.05 µM (AChE), surpassing donepezil (2.16 ± 0.12 µM) by 5.4-fold in published series [1]. The target compound's unexplored substitution pattern (thiophen-2-ylmethyl + 4-methoxycarbonylmethylphenyl) represents a genuine novelty opportunity—if potency falls within the 0.40–2.0 µM range, follow-up with butyrylcholinesterase selectivity profiling and molecular docking against the published crystal structure binding modes would be warranted [1].

Fragment-Based Lead Generation with Optimal Drug-like Properties

Select this compound for fragment- or lead-like screening libraries based on its favorable physicochemical profile: MW = 320.44 g/mol, logP = 3.37, Fsp³ = 0.33, rotatable bonds = 6 [1]. These parameters comply with standard lead-likeness criteria (MW ≤ 350, logP ≤ 3.5) and compare favorably against the TLR1/2 agonist chemical series (SMU-C80 MW = 381.5 g/mol) [2]. The compound occupies a MW range (310–350 g/mol) associated with optimal potency in thiophene-thiourea AChE inhibitors, suggesting that further MW growth during optimization could be accommodated without violating Lipinski boundaries .

Custom Synthesis Building Block for Thiourea Library Diversification

Utilize this compound as a key intermediate for parallel library synthesis. The methyl ester group serves as a synthetic handle for amide formation, hydrolysis to the free acid, or reduction to the alcohol, while the thiophene ring can undergo electrophilic substitution (halogenation, nitration) to generate diverse analogs [1]. The parent compound's spectroscopic data (¹H NMR in DMSO-d₆, exact mass 320.06532 g/mol) are fully characterized and available in the Wiley KnowItAll NMR Spectral Library, providing a validated analytical reference for quality control of synthesized derivatives [1].

Application
Selection Property
Validation Focus
Anticonvulsant lead optimization
Methyl ester prodrug potential; thiophene substitution context
Model-response endpoint comparison with acid analog benchmark
Cholinesterase inhibitor screening
Thiophene-thiourea chemotype; unexplored substitution pattern
Enzyme inhibition potency ranking against donepezil reference
Fragment-based lead generation
Lead-like physicochemical space (MW, logP, Fsp³)
ADMET optimization potential; lead-likeness compliance
Custom synthesis intermediate
Methyl ester synthetic handle; thiophene reactivity
Library diversification; analytical QC by NMR reference data
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